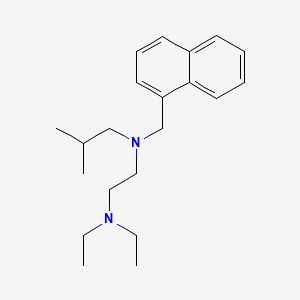
1,2-Ethanediamine, N,N-diethyl-N'-(2-methylpropyl)-N'-(1-naphthalenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Ethanediamine, N,N-diethyl-N’-(2-methylpropyl)-N’-(1-naphthalenylmethyl)- is a complex organic compound that belongs to the class of diamines Diamines are characterized by the presence of two amine groups attached to an ethane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N-diethyl-N’-(2-methylpropyl)-N’-(1-naphthalenylmethyl)- typically involves multi-step organic reactions. The process may start with the preparation of the ethylenediamine backbone, followed by the introduction of the diethyl, 2-methylpropyl, and 1-naphthalenylmethyl groups through various substitution reactions. Common reagents used in these steps include alkyl halides, naphthalenylmethyl chloride, and appropriate catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Industrial methods may also incorporate purification techniques like distillation, crystallization, or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Ethanediamine, N,N-diethyl-N’-(2-methylpropyl)-N’-(1-naphthalenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a ligand in coordination chemistry or as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects or other biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Ethanediamine, N,N-diethyl-N’-(2-methylpropyl)-: Lacks the naphthalenylmethyl group, resulting in different chemical properties.
1,2-Ethanediamine, N,N-diethyl-N’-(1-naphthalenylmethyl)-: Lacks the 2-methylpropyl group, leading to variations in reactivity and applications.
Uniqueness
The unique combination of substituents in 1,2-Ethanediamine, N,N-diethyl-N’-(2-methylpropyl)-N’-(1-naphthalenylmethyl)- imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications. Its structural complexity allows for diverse interactions and functionalities that are not present in simpler diamines.
Eigenschaften
CAS-Nummer |
50341-73-6 |
|---|---|
Molekularformel |
C21H32N2 |
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
N,N-diethyl-N'-(2-methylpropyl)-N'-(naphthalen-1-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C21H32N2/c1-5-22(6-2)14-15-23(16-18(3)4)17-20-12-9-11-19-10-7-8-13-21(19)20/h7-13,18H,5-6,14-17H2,1-4H3 |
InChI-Schlüssel |
GYCYZBKSGOTMEO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCN(CC1=CC=CC2=CC=CC=C21)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


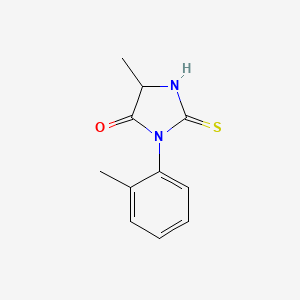
![2-[2-(Hydroxymethyl)phenyl]-1-phenylethanol](/img/structure/B14663225.png)
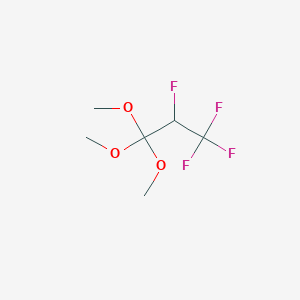


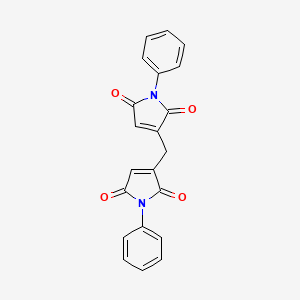
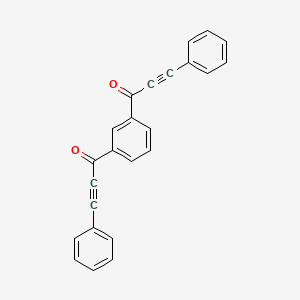

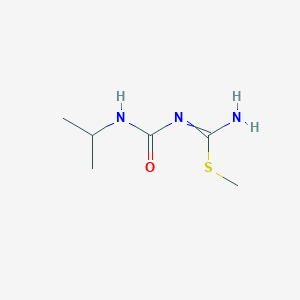

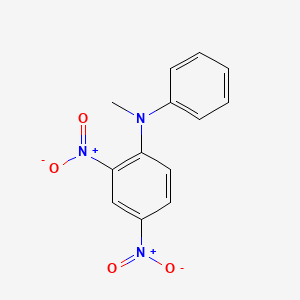
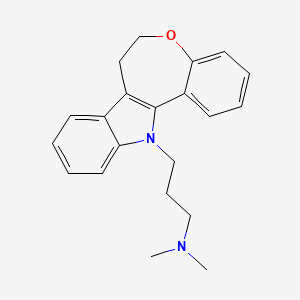
![2-{[Ethyl(phenyl)amino]methyl}-3-methylnaphthalene-1,4-dione](/img/structure/B14663285.png)

